molecular formula C15H15Cl2NO3S B11135717 N-(2,3-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide

N-(2,3-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B11135717
M. Wt: 360.3 g/mol
InChI Key: RSBWDMAFKKJLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group, an ethoxy group, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichloroaniline, undergoes a reaction with ethyl chloroformate in the presence of a base such as triethylamine to form the ethoxy derivative.

    Sulfonamide Formation: The ethoxy derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from the ethoxy group.

    Reduction: Formation of alcohols from the ethoxy group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which N-(2,3-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide is unique due to the combination of its dichlorophenyl, ethoxy, and methylbenzenesulfonamide groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H15Cl2NO3S

Molecular Weight

360.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H15Cl2NO3S/c1-3-21-14-8-7-11(9-10(14)2)22(19,20)18-13-6-4-5-12(16)15(13)17/h4-9,18H,3H2,1-2H3

InChI Key

RSBWDMAFKKJLLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.